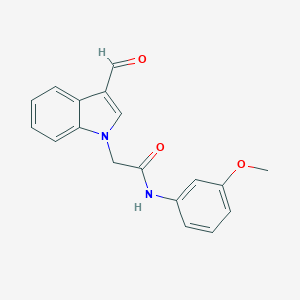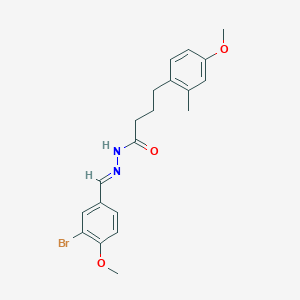![molecular formula C24H22F3N3 B297942 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, also known as TPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. TPPB belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which have been identified as promising therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is complex and involves multiple pathways. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to inhibit the activity of IKKβ and GSK-3β, which are involved in the regulation of NF-κB and Wnt/β-catenin signaling, respectively. These pathways play a critical role in the regulation of inflammation and cell proliferation. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to modulate the activity of ion channels, such as TRPC3 and TRPC6, which are involved in the regulation of calcium signaling and cell migration.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential applications in the field of medicine, making it a suitable candidate for further research. However, 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has some limitations for use in lab experiments. It has been found to exhibit low solubility in water, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. One area of research is the development of novel derivatives of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with improved solubility and bioavailability. Another area of research is the identification of new targets for 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, which could expand its potential applications in the field of medicine. Additionally, further studies are needed to investigate the safety and toxicity of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in vivo, which is critical for its clinical development.
合成方法
The synthesis of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves the reaction of 4-tert-butylphenylhydrazine with 2,6-dimethyl-3-nitropyridine, followed by reduction with zinc and acetic acid to yield the final product. The synthesis of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
科学研究应用
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been found to inhibit the activity of certain enzymes, such as IKKβ and GSK-3β, which are involved in the regulation of inflammatory responses and cell proliferation. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to modulate the activity of ion channels, such as TRPC3 and TRPC6, which are involved in the regulation of calcium signaling and cell migration.
属性
产品名称 |
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
|---|---|
分子式 |
C24H22F3N3 |
分子量 |
409.4 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H22F3N3/c1-15-14-19(24(25,26)27)20-21(16-10-12-17(13-11-16)23(2,3)4)29-30(22(20)28-15)18-8-6-5-7-9-18/h5-14H,1-4H3 |
InChI 键 |
YESHSEWSYISRJY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)C(F)(F)F)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
规范 SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)

![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)

